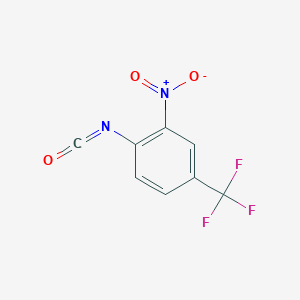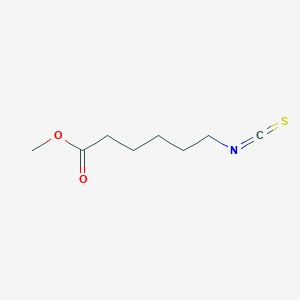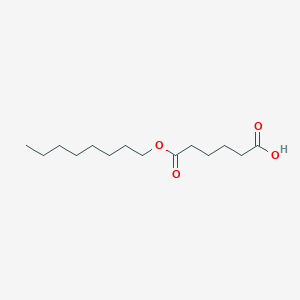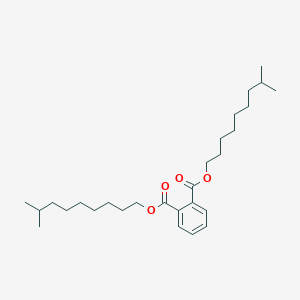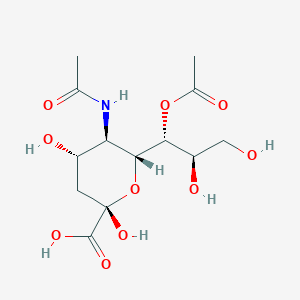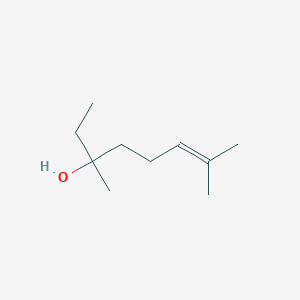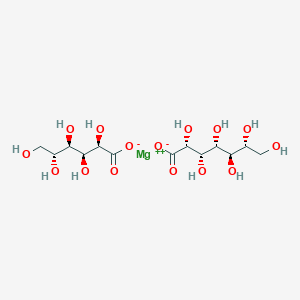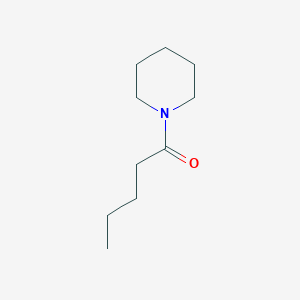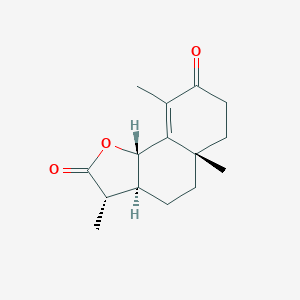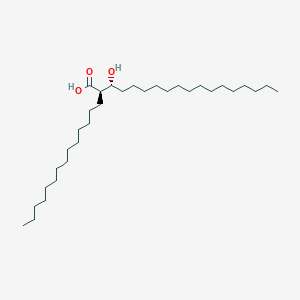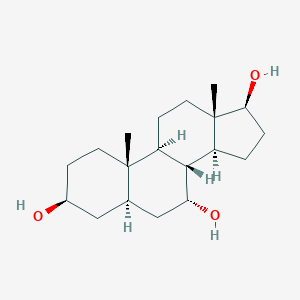![molecular formula C30H20N4O4 B102473 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]- CAS No. 17589-24-1](/img/structure/B102473.png)
1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' is a compound with potential applications in various fields of scientific research. This compound is a derivative of 1,3-diazetidine-2,4-dione and is also known as Bis(4-isocyanatobenzyl) 1,3-diazetidine-2,4-dione. The compound has a unique structure that makes it suitable for different applications.
Mecanismo De Acción
The mechanism of action of 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' is not well understood. However, it is believed that the compound reacts with nucleophiles such as amines and alcohols to form urethane and urea linkages. The compound can also undergo Diels-Alder reactions with dienes to form cycloadducts.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' on living organisms. However, it has been reported that the compound is not toxic to cells and does not cause significant damage to DNA. The compound has been used as a crosslinking agent for proteins and enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' has several advantages for lab experiments. The compound is stable and can be easily synthesized. It can be used as a building block for the synthesis of other compounds. The compound can also be used as a crosslinking agent for proteins and enzymes. However, the compound has limitations in terms of its solubility in common solvents. The compound is also sensitive to moisture and should be stored in a dry environment.
Direcciones Futuras
There are several future directions for the research on 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' . One direction is to investigate the mechanism of action of the compound and its reactivity with different nucleophiles. Another direction is to explore the potential applications of the compound in the fields of coordination chemistry and catalysis. The compound can also be used as a crosslinking agent for various biomolecules. Further research can be conducted to optimize the synthesis method of the compound and to improve its solubility in common solvents. The compound can also be modified to enhance its properties for specific applications.
Conclusion:
In conclusion, 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' is a compound with potential applications in various fields of scientific research. The compound can be easily synthesized and has several advantages for lab experiments. The compound has a unique structure that makes it suitable for different applications. Further research is required to fully understand the mechanism of action of the compound and to explore its potential applications.
Métodos De Síntesis
The synthesis of 1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' can be achieved by reacting 1,3-diazetidine-2,4-dione with 4-isocyanatobenzyl chloride in the presence of a base. The reaction yields a white solid that can be purified by recrystallization. The purity of the compound can be determined by various analytical techniques such as NMR, IR, and mass spectroscopy.
Aplicaciones Científicas De Investigación
1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-' has potential applications in various fields of scientific research. The compound can be used as a building block for the synthesis of other compounds. It can also be used as a ligand in coordination chemistry and catalysis. The compound has been used as a modifier for epoxy resins and polyurethanes. It has also been used as a crosslinking agent for polymers.
Propiedades
Número CAS |
17589-24-1 |
|---|---|
Nombre del producto |
1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]- |
Fórmula molecular |
C30H20N4O4 |
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C30H20N4O4/c35-19-31-25-9-1-21(2-10-25)17-23-5-13-27(14-6-23)33-29(37)34(30(33)38)28-15-7-24(8-16-28)18-22-3-11-26(12-4-22)32-20-36/h1-16H,17-18H2 |
Clave InChI |
ARRNPOPZVLSDGB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)N(C3=O)C4=CC=C(C=C4)CC5=CC=C(C=C5)N=C=O)N=C=O |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)N(C3=O)C4=CC=C(C=C4)CC5=CC=C(C=C5)N=C=O)N=C=O |
Otros números CAS |
17589-24-1 |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



